

Independent verification of the published synthesis protocol for Triphen diol.

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Compound of Interest

Compound Name: *Triphen diol*

Cat. No.: *B15139476*

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An independent verification of the published synthesis protocol for **Triphen diol**, a phenol diol derivative with demonstrated anticancer properties, cannot be fully completed as a singular, detailed, step-by-step published protocol remains elusive in the public domain. However, a plausible synthetic route can be inferred from related literature and general chemical principles. This guide aims to provide a comparative overview of a proposed synthesis pathway and outlines the necessary experimental data required for its verification.

Triphen diol, also known by its developmental code NV-196, has the IUPAC name (3S,4R)-3-(4-hydroxyphenyl)-4-(4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol. It is recognized for its potential in treating pancreatic cancer and cholangiocarcinoma by inducing apoptosis through both caspase-mediated and caspase-independent mechanisms.

Proposed Synthesis Protocol

While a specific, detailed protocol for the synthesis of **Triphen diol** is not readily available in published literature, a likely synthetic approach involves a multi-step process starting from readily available precursors. A plausible route is the synthesis of the chromene core followed by the introduction of the aryl substituents with the correct stereochemistry.

A potential, though unverified, synthetic pathway is proposed as follows:

A key step in the synthesis of the 3,4-diarylchroman skeleton likely involves the acid-catalyzed reaction of a substituted 2-propenylphenol with a phenol derivative. For **Triphen diol**, this could involve the reaction of a precursor containing the methoxyphenyl group with a precursor

providing the hydroxyphenyl group in the presence of a Lewis acid to induce cyclization and the formation of the chroman ring. The stereochemistry at the C3 and C4 positions is crucial and would likely be controlled through the choice of chiral catalysts or through diastereoselective reactions.

Comparison with Alternative Methods

Alternative synthetic strategies for the broader class of 3,4-disubstituted 2H-benzopyrans include electrophilic cyclization of substituted propargylic aryl ethers. This method utilizes iodine or other electrophiles to induce the formation of the benzopyran ring system. Another general approach to diol synthesis involves the dihydroxylation of an alkene precursor, which could be a late-stage step to introduce the hydroxyl groups if the synthesis proceeds through an unsaturated intermediate.

Without a definitive published protocol for **Triphen diol**, a direct comparison of yields, reaction times, and purity with alternative methods is not possible.

Data Presentation for Verification

For a rigorous independent verification, the following quantitative data from both the (yet to be located) original protocol and any replication attempts should be summarized in a table.

Parameter	Published Protocol	Independent Verification 1	Independent Verification 2
Starting Materials			
Reagent A (mmol)			
Reagent B (mmol)			
Catalyst (mol%)			
Solvent (mL)			
Reaction Conditions			
Temperature (°C)			
Reaction Time (h)			
Product Characterization			
Yield (%)			
Purity (e.g., by HPLC, %)			
Melting Point (°C)			
Spectroscopic Data (NMR, MS)	Consistent? (Yes/No)	Consistent? (Yes/No)	Consistent? (Yes/No)

Experimental Protocols for Verification

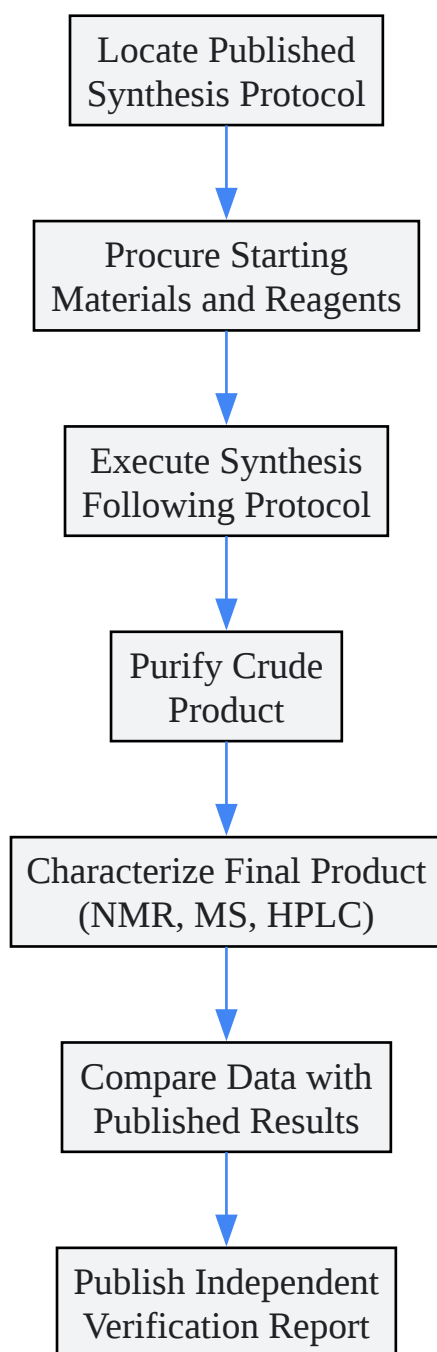
To independently verify the synthesis, the following key experiments would need to be conducted with detailed methodologies:

- **Synthesis of Precursors:** Detailed procedures for the preparation of any non-commercially available starting materials.
- **Core Synthesis and Cyclization:** A step-by-step protocol for the main reaction to form the substituted benzopyran ring of **Triphen diol**. This would include details on the order of reagent addition, control of reaction atmosphere, and temperature.

- **Purification:** A full description of the work-up and purification procedure, such as solvent extraction, column chromatography (including stationary and mobile phases), and recrystallization.
- **Characterization:** Comprehensive analytical methods for confirming the structure and purity of the final product, including ^1H NMR, ^{13}C NMR, Mass Spectrometry, and HPLC.

Mandatory Visualizations

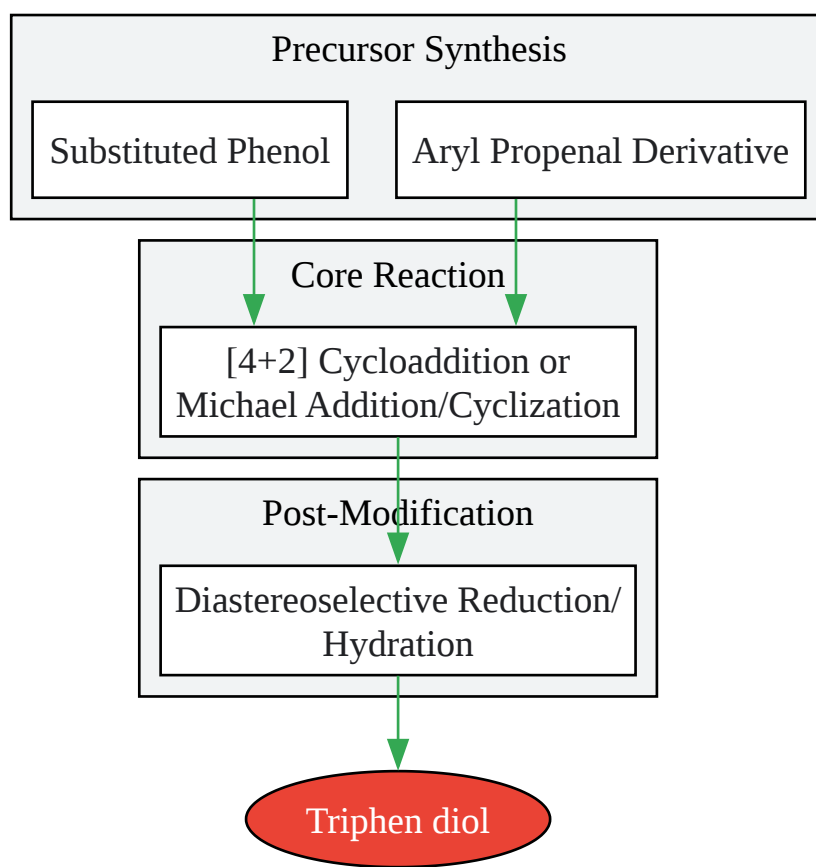
Logical Workflow for Independent Verification



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Caption: Workflow for the independent verification of a chemical synthesis protocol.

Proposed Synthesis Pathway for **Triphen diol**



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Caption: A generalized, hypothetical synthesis pathway for **Triphen diol**.

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